H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH is a synthetic peptide that belongs to the neurotensin family, which plays a significant role as a neurotransmitter and neuromodulator in the central nervous system, as well as a hormone in the peripheral nervous system. This compound is a modified version of the neurotensin peptide, specifically focusing on the C-terminal hexapeptide, which is essential for its biological activity and receptor interactions .
The synthesis of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH is primarily conducted through solid-phase peptide synthesis (SPPS), a widely recognized method for producing peptides in both laboratory and industrial settings.
This compound can be classified under:
The synthesis of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH typically employs solid-phase peptide synthesis. This method involves several key steps:
In industrial applications, automated peptide synthesizers are utilized to enhance efficiency and scalability. Important considerations during SPPS include:
The molecular formula for H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH is C39H66N12O8, indicating it consists of 39 carbon atoms, 66 hydrogen atoms, 12 nitrogen atoms, and 8 oxygen atoms. The structure includes various amino acids with specific side chains that contribute to its functionality.
The compound's structural data can be obtained from databases like PubChem, which provides detailed information about its molecular geometry and properties .
H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH involves its interaction with neurotensin receptors, specifically NTS1 and NTS2. Upon binding to these receptors, the peptide modulates neurotransmission processes, influencing various physiological responses such as pain perception and neuroendocrine functions .
The physical properties of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH include:
Key chemical properties include:
Relevant analyses often involve determining its stability profile under different conditions and assessing its interactions with biological systems .
H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH has several scientific applications:
H-Arg-Arg-Pro-Tyr-N-Methyl-Isoleucine-Leucine-OH represents a strategically modified analog of the endogenous neurotensin (8–13) hexapeptide (H-Arg-Arg-Pro-Tyr-Isoleucine-Leucine-OH), which constitutes the minimal active pharmacophore for neurotensin receptor 1 (NTS1) activation. The compound’s selectivity for NTS1 over NTS2 is primarily governed by:
Table 1: Impact of Residue-Specific Modifications on NTS1 Binding Affinity
Compound | Modification | Ki (nM) for NTS1 | Source |
---|---|---|---|
Neurotensin (8–13) | None (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH) | 0.33 | [1] |
Compound 6 (This analog) | N-Methyl-Isoleucine12 | 60 | [1] |
[Tle12]NT(8–13) | Isoleucine→tert-Leucine12 | 1.17 | [1] |
Cyclo[Arg-Lys-Pro-Tyr-Tle-Leu] | Head-to-tail cyclization | >10,000 (No binding) | [2] |
The 60 nM affinity of H-Arg-Arg-Pro-Tyr-N-Methyl-Isoleucine-Leucine-OH represents an ~180-fold reduction versus native neurotensin (8–13), underscoring the sensitivity of Ile12 modifications. However, this affinity remains compatible with pharmacological targeting given NTS1’s nanomolar ligand sensitivity [1] [7].
The N-methylation of Isoleucine at position 12 (Ile12) serves dual purposes: conformational control and steric blockade of proteases.
Table 2: Plasma Stability of Neurotensin (8–13) Analogs
Compound | % Intact After 10 min in Human Plasma | Half-life (h) |
---|---|---|
Neurotensin (8–13) | 23.1% | <0.5 |
H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH | 2.6% | <0.5 |
[N-Me-Arg8]NT(8–13) | 92.1% | >24 |
[N-Me-Arg9]NT(8–13) | >99% | >48 |
The N-terminal di-arginine motif (Arg8-Arg9) is a critical vulnerability to aminopeptidases and trypsin-like proteases. Strategic modifications here can significantly enhance stability while preserving receptor engagement:
Table 3: Impact of N-Terminal Modifications on Proteolytic Stability
Modification Strategy | Protease Resistance Mechanism | Effect on NTS1 Affinity |
---|---|---|
Arg8 N-methylation | Steric blockade of Arg8-Arg9 cleavage | Ki = 0.29 nM (no loss) |
Arg9 N-methylation | Prevents endopeptidase attack at Arg8-Arg9 | Ki = 0.29 nM (no loss) |
N-terminal Propionylation | Masks N-terminal α-amine from exopeptidases | Ki = 1–18 nM (moderate loss) |
Combining N-methyl-Isoleucine12 with Arg9 N-methylation yields analogs with Ki < 2 nM and plasma t1/2 > 48 hours—demonstrating the synergistic potential of these modifications [1]. Future designs could explore N-methylated Arg8/Arg9 paired with D-amino acids or non-natural arginine mimetics (e.g., canavanine) to further optimize protease resistance without compromising receptor contacts.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0